
Dihydrovomifoliol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrovomifoliol is a naturally occurring sesquiterpenoid, which belongs to the class of organic compounds known as terpenes. These compounds are characterized by three consecutive isoprene units. This compound is typically found in various plant species and is known for its diverse pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydrovomifoliol can be synthesized through various chemical reactions involving terpenoid precursors. One common method involves the reduction of dehydrovomifoliol using specific reducing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants. The process includes selecting plant materials rich in this compound, followed by extraction, separation, and purification steps to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydrovomifoliol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds
Wissenschaftliche Forschungsanwendungen
Dihydrovomifoliol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma
Wirkmechanismus
Dihydrovomifoliol exerts its effects through various molecular targets and pathways. One notable mechanism involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which plays a crucial role in lipid metabolism. This activation leads to the regulation of genes involved in fatty acid oxidation and lipogenesis, thereby influencing lipid accumulation and metabolism .
Vergleich Mit ähnlichen Verbindungen
Dehydrovomifoliol: A closely related compound with similar pharmacological properties.
Vomifoliol: Another sesquiterpenoid with comparable chemical structure and biological activities
Uniqueness of Dihydrovomifoliol: this compound is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to modulate lipid metabolism through the PPARα pathway sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H22O3 |
|---|---|
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
(4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1 |
InChI-Schlüssel |
CWOFGGNDZOPNFG-JLOHTSLTSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


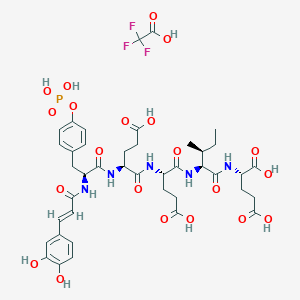
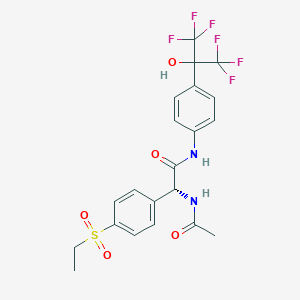
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
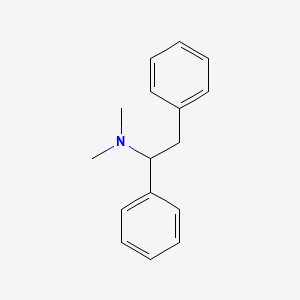

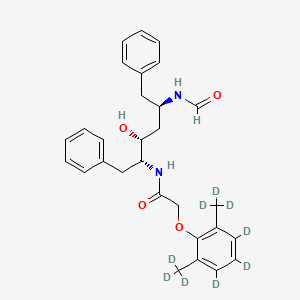
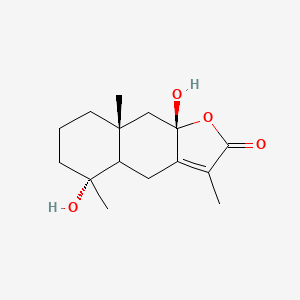

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
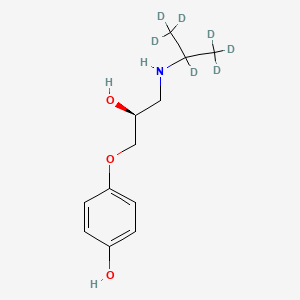
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
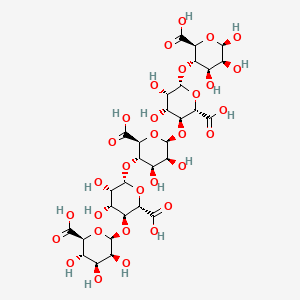

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
